(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
Description
(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1218790-57-8) is an organoboron compound with a biphenyl backbone substituted by a fluorine atom at the 2-position of the distal phenyl ring and a boronic acid group at the 3-position of the proximal ring. Its molecular formula is C₁₂H₁₀BFO₂, with a molecular weight of 216.02 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science.
Properties
IUPAC Name |
(2-fluoro-3-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZUMHBJXPCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681604 | |
| Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-57-8 | |
| Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobiphenyl-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of 2-fluorobiphenyl derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-fluorobiphenyl is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols.
Reduction Reactions: It can be reduced to form corresponding boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The presence of the fluorine atom can influence the electronic properties of the compound, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The reactivity, stability, and applications of biphenyl boronic acids are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with key analogs:
Substituted Biphenyl Boronic Acids
Key Differences and Implications
Electronic Effects
- Fluorine vs. Chlorine : The electron-withdrawing fluorine atom in the target compound enhances the electrophilicity of the boronic acid, improving reactivity in Suzuki couplings compared to chloro analogs . However, chlorine’s larger atomic size may increase steric hindrance.
- Substituent Position : Para-substituted analogs (e.g., (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid) exhibit higher coupling efficiency in reactions requiring linear conjugation, whereas meta-substituted derivatives (e.g., the target compound) are preferred for angled or sterically congested couplings .
Stability and Handling
Suzuki Coupling Efficiency
- Meta vs. Para Substitution : In a study synthesizing indoleamine 2,3-dioxygenase inhibitors, para-substituted boronic acids yielded higher coupling efficiencies (45–80%) compared to meta analogs .
- Steric Effects : The meta-substituted target compound demonstrated utility in synthesizing sterically hindered biaryls, as seen in the preparation of HIV-1 inhibitors .
Commercial Considerations
- Pricing for (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid starts at $99.00/100 mg, reflecting its demand in pharmaceutical research .
Biological Activity
(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a biphenyl structure with a fluorine atom at the ortho position relative to the boronic acid group. This configuration is significant for its biological interactions, particularly in forming coordinate covalent bonds with nucleophilic sites in proteins.
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives can act as effective anticancer agents. The substitution of a nitro group with a boronic acid moiety has been shown to enhance selectivity and potency against prostate cancer cell lines (LAPC-4, PC-3) compared to traditional agents like flutamide. The binding affinity and interaction dynamics with androgen receptors are crucial in this context.
Key Findings:
- Selectivity: Compounds with boronic acid functionalities exhibited better selectivity towards cancer cells while showing reduced toxicity to non-cancerous cells (HK-2) .
- Antiproliferative Activity: The introduction of fluorine in the ortho position relative to the boronic acid significantly increased antiproliferative activity against LAPC-4 cell lines .
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | LAPC-4 | 5.0 | Androgen receptor inhibition |
| 2 | PC-3 | 10.0 | Proteasome inhibition |
| 3 | Hep G2 | 15.0 | Apoptosis induction |
Case Study: Molecular Docking and Synthesis
Molecular docking studies have indicated that this compound can form stable complexes with target proteins involved in cancer proliferation pathways. A library of compounds was synthesized to evaluate their activity against a panel of cancer cell lines, revealing that structural modifications significantly influence biological activity .
Antiviral Properties
In addition to anticancer properties, boronic acids have been explored for their antiviral activities. Studies have indicated that certain derivatives exhibit moderate antiviral effects against viruses such as SARS-CoV-2. The mechanism often involves interference with viral replication processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
